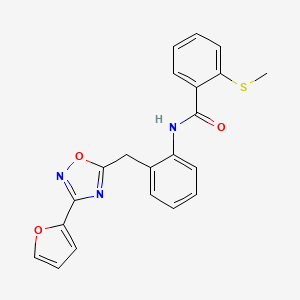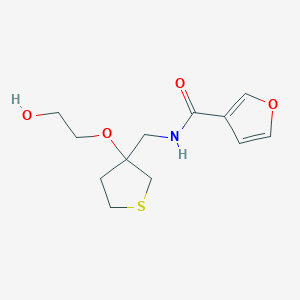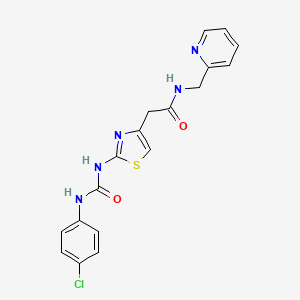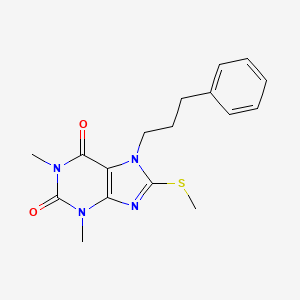
4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one, also known as BMK or Phenylacetone, is a chemical compound that plays a crucial role in the synthesis of various drugs, including amphetamines and methamphetamines. Due to its importance in the pharmaceutical industry, BMK has been the subject of extensive scientific research, particularly in the areas of synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Structural and Theoretical Studies
A study focused on the structural elucidation and theoretical analysis of a potent anticonvulsant enaminone, closely related to 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one, through X-ray crystallography and ab initio calculations. It highlighted the molecule's energetically preferred conformation which underpins its biological activity. This research suggests that the enaminone system and the 4-bromophenyl group play critical roles in conferring anticonvulsant properties, potentially guiding the design of new anticonvulsant agents (Edafiogho et al., 2003).
Antinociceptive Activities
Another study evaluated the antinociceptive activity of several anilino enaminone compounds, including variants structurally similar to this compound, using formalin and hot plate tests in mice. The findings indicated that specific compounds exhibited antinociceptive activity dependent on GABA receptors, shedding light on their potential therapeutic applications in pain management (Masocha et al., 2016).
Synthesis and Structure-Activity Correlations
Further research into the synthesis and anticonvulsant activity of enaminones, including analogs of this compound, revealed structure-activity correlations. This study emphasized the significance of specific structural features in enhancing the compounds' anticonvulsant efficacy and minimizing toxicity, providing insights into the design of safer anticonvulsant drugs (Scott et al., 1993).
Organosilicon Chemistry
Research on organosilicon compounds, such as 4-Silacyclohexan-1-ones containing silicon protecting groups, explores the utility of these structures in synthesis. These compounds serve as versatile building blocks for creating a variety of chemical entities, demonstrating the broad applicability of silicon-containing heterocycles in organic synthesis (Geyer et al., 2015).
Clathrate Formation
A study on clathrates involving TETROL and methylcyclohexanones, related to this compound, illustrated selective inclusion phenomena based on the methyl group's position. This research provides valuable insights into host-guest chemistry, potentially relevant for developing new materials or separation techniques (Barton et al., 2015).
properties
IUPAC Name |
4-(3-bromophenyl)-4-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-13(7-5-12(15)6-8-13)10-3-2-4-11(14)9-10/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADWTSJGWQZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2753117.png)
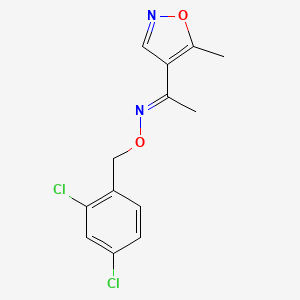
![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2753120.png)
![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)
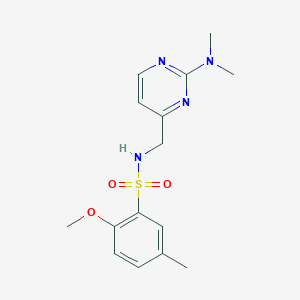
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2753124.png)
![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B2753126.png)

